![molecular formula C8H16N2O3 B14283269 2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane CAS No. 137241-21-5](/img/structure/B14283269.png)
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is a complex organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of the azoxy group (NNO) and the dioxane ring makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to remove water through chemical reaction or physical sequestration . This method ensures high yields and purity of the final product. The use of zirconium tetrachloride (ZrCl4) as a catalyst has also been reported to be highly efficient for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
化学反応の分析
Types of Reactions
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under mild conditions but can be cleaved by strong oxidizing agents such as perchloric acid (HClO4) in dichloromethane (CH2Cl2) .
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of esters, while reduction can yield alcohols .
科学的研究の応用
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its therapeutic potential in various medical applications.
Industry: Utilized in the production of polyacetals and other polymers.
作用機序
The mechanism of action of 2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane involves its interaction with specific molecular targets and pathways. The azoxy group can interact with DNA and histones, potentially scavenging nuclear material released from damaged cells . Additionally, the compound may function as a calcium-dependent lectin, influencing various cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
Meldrum’s Acid: Another compound with a 1,3-dioxane ring, known for its high acidity and stability.
Uniqueness
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
137241-21-5 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dioxan-2-yl)ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C8H16N2O3/c1-7(10(11)9-3)8(2)12-5-4-6-13-8/h7H,4-6H2,1-3H3 |
InChIキー |
PMMQPTODOZMNTL-UHFFFAOYSA-N |
正規SMILES |
CC(C1(OCCCO1)C)[N+](=NC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


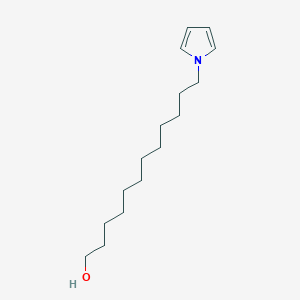

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
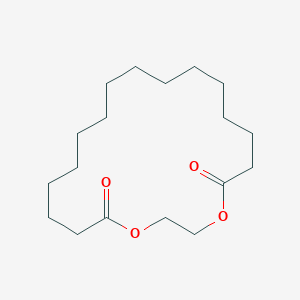
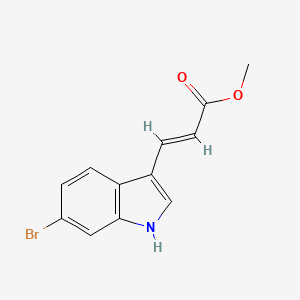
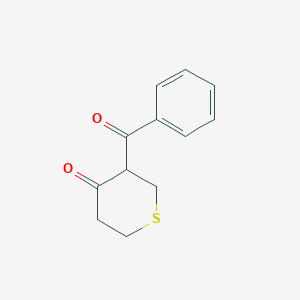
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

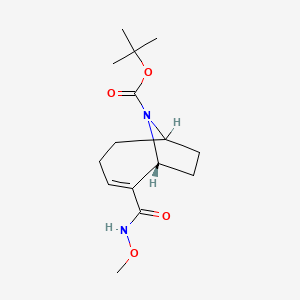
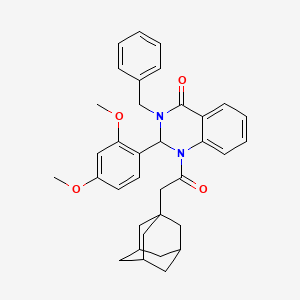
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
